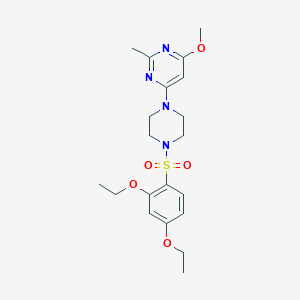

4-(4-((2,4-Diethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine

CAS No.: 1021041-81-5

Cat. No.: VC4576499

Molecular Formula: C20H28N4O5S

Molecular Weight: 436.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021041-81-5 |

|---|---|

| Molecular Formula | C20H28N4O5S |

| Molecular Weight | 436.53 |

| IUPAC Name | 4-[4-(2,4-diethoxyphenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine |

| Standard InChI | InChI=1S/C20H28N4O5S/c1-5-28-16-7-8-18(17(13-16)29-6-2)30(25,26)24-11-9-23(10-12-24)19-14-20(27-4)22-15(3)21-19/h7-8,13-14H,5-6,9-12H2,1-4H3 |

| Standard InChI Key | HKOUSTLEBCSVOX-UHFFFAOYSA-N |

| SMILES | CCOC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC)OCC |

Introduction

Molecular Formula and Weight

-

Molecular Formula: C18H26N4O5S

-

Molecular Weight: Approximately 410.49 g/mol (calculated).

Chemical Identifiers

-

IUPAC Name: 4-(4-((2,4-Diethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine.

-

SMILES Notation: COc1cc(nc(n1C)N2CCN(CC2)S(=O)(=O)c3ccc(cc3OCC)OCC).

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Below is a general outline of the synthetic pathway:

-

Formation of the Sulfonyl Intermediate:

-

A sulfonation reaction introduces the sulfonyl group into a diethoxyphenyl precursor.

-

-

Piperazine Derivatization:

-

The sulfonated intermediate reacts with piperazine under controlled conditions to form the sulfonyl-piperazine core.

-

-

Pyrimidine Substitution:

-

The final step involves coupling the sulfonyl-piperazine intermediate with a methoxy and methyl-substituted pyrimidine derivative.

-

These reactions are often catalyzed by bases or acids, depending on the step, and require careful control of temperature and solvent systems to ensure high yields.

Biological Activity and Applications

Although specific biological data for this compound is currently limited, similar sulfonyl-piperazine derivatives are known for their pharmacological activities.

Potential Pharmacological Roles

-

Enzyme Inhibition:

-

Compounds with sulfonamide groups often inhibit enzymes such as carbonic anhydrase or proteases.

-

-

Receptor Modulation:

-

Piperazine derivatives are frequently explored as ligands for serotonin or dopamine receptors.

-

-

Anticancer Potential:

-

Pyrimidine-containing compounds have shown promise in inhibiting kinases involved in tumor growth.

-

Hypothetical Uses

Given its structural features, this compound could be investigated for:

-

Antitumor activity.

-

Antimicrobial properties.

-

Neurological applications (e.g., receptor binding studies).

Related Studies

-

Sulfonamide-pyrimidine derivatives have been shown to exhibit kinase inhibition and anticancer properties .

-

Piperazine-linked compounds are widely used in drug development for their versatility in interacting with biological targets .

Future Research Needs

To fully understand the potential of this compound:

-

Conduct detailed pharmacokinetic and pharmacodynamic studies.

-

Explore its binding affinity toward specific enzymes or receptors.

-

Investigate toxicity profiles through in vitro and in vivo models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume